molecular formula C19H17F4NO6S B277836 Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate

Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate

Cat. No. B277836
M. Wt: 463.4 g/mol
InChI Key: KKTVUGLOSIUWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate, also known as DMF-TTC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiophene family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the development of cancer and Alzheimer's disease. Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer cell growth. Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate has also been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate has been found to exhibit a range of biochemical and physiological effects. In laboratory experiments, Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate has been found to inhibit the growth of cancer cells and to reduce inflammation. Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate for laboratory experiments is its ability to inhibit the activity of COX-2, which is a target for many anti-inflammatory and anti-cancer drugs. Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate has also been found to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a drug. However, one limitation of Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate is its relatively complex synthesis process, which may make it difficult to produce on a large scale.

Future Directions

There are several future directions for research on Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate. One area of interest is the development of new drugs based on Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate that target COX-2 and other enzymes and proteins involved in cancer and Alzheimer's disease. Another area of interest is the development of new synthetic methods for Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate that are more efficient and scalable. Finally, further research is needed to fully understand the mechanism of action of Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate and its potential applications in other areas of scientific research.

Synthesis Methods

Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with diethyl 3-methyl-2,4-thiophenedicarboxylate to form Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate.

Scientific Research Applications

Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's. Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate has been found to exhibit anti-cancer and anti-inflammatory properties, as well as the ability to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.

properties

Product Name

Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate

Molecular Formula

C19H17F4NO6S

Molecular Weight

463.4 g/mol

IUPAC Name

diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H17F4NO6S/c1-5-29-18(26)8-7(3)15(19(27)30-6-2)31-17(8)24-16(25)9-10(20)12(22)14(28-4)13(23)11(9)21/h5-6H2,1-4H3,(H,24,25)

InChI Key

KKTVUGLOSIUWHL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.